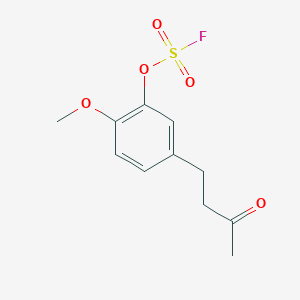![molecular formula C14H13NO3S B2511496 (2E)-3-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid CAS No. 926226-13-3](/img/structure/B2511496.png)
(2E)-3-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MTMOPAA and has a molecular weight of 295.36 g/mol.
科学的研究の応用
Anticancer Research
(2E)-3-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid , as a derivative of cinnamic acid, has been recognized for its potential in anticancer research. The phenolic structure and reactive sites in cinnamic acids have led to a significant interest in their medicinal applications, particularly as antitumor agents. While they have a rich medicinal tradition, the exploration of cinnamic acid derivatives in anticancer research has been revitalized in the last two decades, marking a renewed interest in their potential therapeutic applications (De, Baltas, & Bedos-Belval, 2011).
Biomass Conversion and Polymer Applications
In the realm of biotechnology, lactic acid, a derivative of biomass and an essential hydroxycarboxylic acid, serves as a precursor for various useful chemicals. This includes acrylic acid, which is derived from lactic acid through chemical and biotechnological routes. These pathways signify the increasing emphasis on greener, more sustainable chemical production processes, highlighting the role of substances like This compound in future green chemistry applications (Gao, Ma, & Xu, 2011).
Adhesive Technologies in Dentistry
The compound has relevance in the field of dentistry, specifically in adhesive technologies. Acrylic acid forms the backbone of many dental adhesives and has played a pivotal role in the evolution of adhesive dentistry. The advancements in acrylic acid-based compounds have substantially improved dental treatments, providing durable and aesthetically pleasing results (Staehle & Sekundo, 2021).
Blood Compatibility and Biomaterials
In the field of biomaterials, the unique water structure of poly(2-methoxyethyl acrylate), a compound related to acrylic acid, has been noted for its excellent blood compatibility. This property is crucial for materials used in medical implants and devices, indicating the potential of This compound derivatives in developing biocompatible materials (Tanaka & Mochizuki, 2010).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Information about the safety and hazards of “(2E)-3-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid” would typically be found in its Material Safety Data Sheet (MSDS). Unfortunately, specific safety and hazard information for this compound was not found in the available resources .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid involves the reaction of 4-(2-methyl-1,3-thiazol-4-ylmethoxy)benzaldehyde with malonic acid in the presence of a base to form the corresponding malonic acid derivative. This derivative is then decarboxylated to form the desired product.", "Starting Materials": [ "4-(2-methyl-1,3-thiazol-4-ylmethoxy)benzaldehyde", "malonic acid", "base" ], "Reaction": [ "Step 1: React 4-(2-methyl-1,3-thiazol-4-ylmethoxy)benzaldehyde with malonic acid in the presence of a base to form the corresponding malonic acid derivative.", "Step 2: Decarboxylate the malonic acid derivative to form (2E)-3-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid." ] } | |
CAS番号 |
926226-13-3 |
分子式 |
C14H13NO3S |
分子量 |
275.32 g/mol |
IUPAC名 |
3-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C14H13NO3S/c1-10-15-12(9-19-10)8-18-13-5-2-11(3-6-13)4-7-14(16)17/h2-7,9H,8H2,1H3,(H,16,17) |
InChIキー |
HAXFDEBZRFATBW-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CS1)COC2=CC=C(C=C2)C=CC(=O)O |
正規SMILES |
CC1=NC(=CS1)COC2=CC=C(C=C2)C=CC(=O)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2511413.png)

![N-[(2-chlorophenyl)methyl]-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2511415.png)
![2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2511419.png)
![2-(Furan-2-yl)-5-((3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2511420.png)
![(Z)-ethyl 3-(2-methoxyethyl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2511422.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(diethylamino)phenyl)amino)naphthalene-1,4-dione](/img/structure/B2511426.png)
![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2511427.png)

![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenecarboxylate](/img/structure/B2511430.png)
![[(4-Methyl-1H-imidazol-5-YL)methyl]amine hydrochloride](/img/structure/B2511433.png)
![methyl 2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate](/img/structure/B2511434.png)
